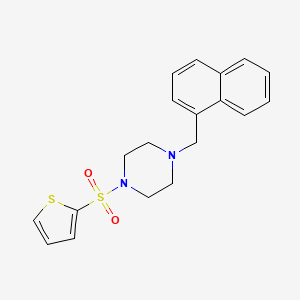
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, also known as NTS, is a chemical compound that has been widely studied for its potential use in scientific research.
作用機序
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT7 receptors, which are both G protein-coupled receptors. Activation of these receptors leads to a cascade of intracellular signaling events that ultimately modulate neurotransmitter release and neuronal activity. The precise mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine is still being investigated, but it is thought to involve interactions with specific amino acid residues in the receptor binding pocket.
Biochemical and Physiological Effects:
Studies have shown that 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can produce a range of biochemical and physiological effects, including increased serotonin release, decreased anxiety-like behavior, improved cognitive function, and enhanced antidepressant-like effects. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been shown to modulate the activity of other neurotransmitter systems, such as dopamine and norepinephrine.
実験室実験の利点と制限
One advantage of using 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in lab experiments is its selectivity for the 5-HT1A and 5-HT7 receptors, which allows for more precise investigation of these receptor systems. However, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has relatively low potency compared to other serotonin receptor agonists, which may limit its usefulness in certain experiments. Additionally, the synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine can be challenging and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several areas of future research that could be explored with 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine. One direction is to investigate the potential therapeutic applications of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine in treating various psychiatric disorders, such as depression and anxiety. Another direction is to further elucidate the mechanism of action of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine, particularly in terms of its interactions with specific amino acid residues in the receptor binding pocket. Additionally, the development of more potent and selective 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine analogs could provide valuable tools for investigating the role of serotonin receptors in various physiological processes.
合成法
The synthesis of 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine involves several steps, starting with the reaction of 1-naphthylmethylamine with 2-chlorothiophene to form 1-(1-naphthylmethyl)-4-chloro-2-thienylpiperazine. This intermediate is then reacted with sodium sulfide to form the final product, 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine.
科学的研究の応用
1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has been studied for its potential use as a tool compound to investigate the role of serotonin receptors in various physiological processes. It has been found to selectively activate 5-HT1A and 5-HT7 receptors, which are involved in regulating mood, anxiety, and cognition. 1-(1-naphthylmethyl)-4-(2-thienylsulfonyl)piperazine has also been studied for its potential use in developing new treatments for depression, anxiety disorders, and schizophrenia.
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S2/c22-25(23,19-9-4-14-24-19)21-12-10-20(11-13-21)15-17-7-3-6-16-5-1-2-8-18(16)17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBMLJWURNAWEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-4-(thiophen-2-ylsulfonyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-ethyl-3-methyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5879212.png)


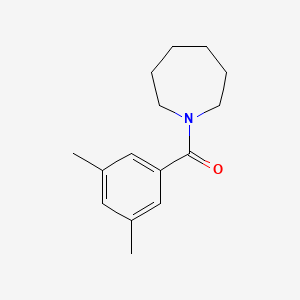
![[5-(4-fluorophenyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5879227.png)
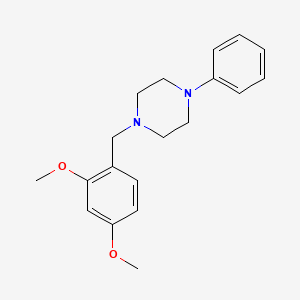
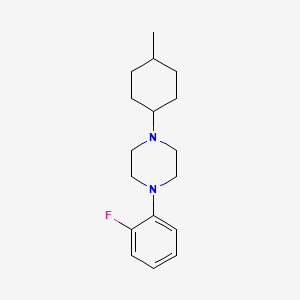
![cyclopentanone O-{[(4-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5879248.png)
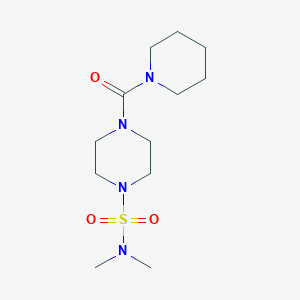
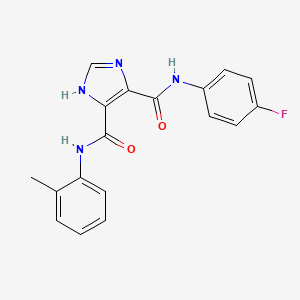
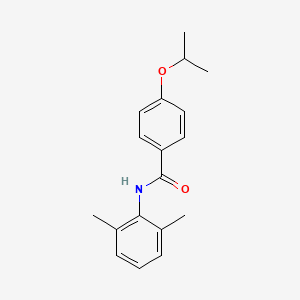

![2-(4-chlorophenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5879319.png)